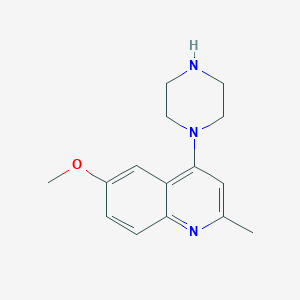

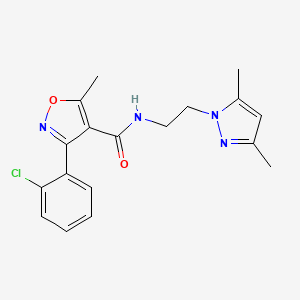

![molecular formula C16H19N3O B2728231 3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2175978-55-7](/img/structure/B2728231.png)

3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned seems to be a complex organic molecule that contains a pyrazine derivative and a bicyclo[3.2.1]octane structure . Pyrazine derivatives are known to be used as flavorings in food and feed for animals . Bicyclo[3.2.1]octane is a highly strained ring system that is difficult to synthesize .

Synthesis Analysis

Due to the high strain energy, molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize, and there are very few approaches to access them .Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of the bicyclo[3.2.1]octane structure and the pyrazine derivative. Detailed analysis would require specific computational chemistry methods .Scientific Research Applications

Efficient Synthesis and Analogues Development

A study presented an efficient synthesis route for 8-Methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, highlighting amide activation and cyclization techniques. This method facilitated the creation of several 3-substituted analogues, showcasing the versatility of azabicyclo[3.2.1]octane frameworks in receptor affinity modulation (Singh et al., 2007).

Cycloaddition Reactions and Functionalized Derivatives

Lewis acid catalyzed formal [3+2] cycloadditions of 1-azadienes with donor-acceptor cyclopropanes were developed to synthesize imine functionalized cyclopentanes and pyrrolidine derivatives. This process enabled the generation of pharmaceutically relevant azabicyclo[3.2.1]octane derivatives, underscoring the synthetic utility of these structures in medicinal chemistry (Verma & Banerjee, 2017).

Novel Structural Moieties from Marine-Derived Fungi

Research on marine-derived fungi led to the discovery of variecolortins A-C, compounds with a 2-oxa-7-azabicyclo[3.2.1]octane core. This finding highlights the structural diversity accessible through natural product synthesis and the potential biological activities of such unique frameworks (Zhong et al., 2018).

Ring-Expanding Cycloisomerization Approaches

A study demonstrated an enantioselective ring-expanding cycloisomerization method for creating bicyclo[4.2.0]octanes from cyclopropylidene-bearing 1,5-enynes. This approach is pivotal for constructing biologically active natural products, emphasizing the relevance of cyclopropylidene modifications in synthetic organic chemistry (Zheng, Felix, & Gagné, 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-10-8-18-15(9-17-10)16(20)19-13-4-5-14(19)7-12(6-13)11-2-3-11/h8-9,13-14H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQAYVVMBMREEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(=C4CC4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

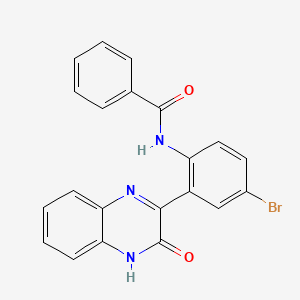

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)

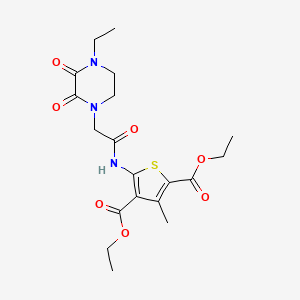

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)

![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)

![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)